molecular formula C15H13BrN2OS2 B2664843 (E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865544-59-8

(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B2664843
CAS RN: 865544-59-8
M. Wt: 381.31
InChI Key: KNRYZVWIJLNNLC-BMRADRMJSA-N
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Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are part of many pharmacologically active compounds . The presence of the carboxamide group could also suggest potential biological activity, as this group is often found in bioactive compounds.


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, particularly at the sulfur and nitrogen atoms of the thiazole ring. They can act as ligands in coordination chemistry, and can also undergo electrophilic substitution reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, also known as 5-bromo-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Thiophene derivatives, including this one, have been studied for their ability to inhibit the growth of various bacteria and fungi. The presence of bromine and the thiophene ring enhances its antimicrobial properties, making it a candidate for developing new antibiotics .

Anticancer Research

Thiophene derivatives are known for their anticancer properties. This compound, with its unique structure, has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Organic Semiconductors

The compound’s structure makes it suitable for use in organic semiconductors. Thiophene-based compounds are widely used in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound’s stability and electronic properties make it a valuable material for these applications .

Corrosion Inhibitors

Thiophene derivatives, including this compound, have been studied for their ability to act as corrosion inhibitors. They can form a protective layer on metal surfaces, preventing corrosion. This application is particularly valuable in the oil and gas industry, where corrosion is a significant issue .

Fluorogenic Probes

This compound can be used as a fluorogenic probe in biological research. Its ability to fluoresce under certain conditions makes it useful for imaging and tracking biological processes in cells. This application is crucial for studying cellular mechanisms and disease progression .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of complex molecules that can be used in drug development. This application is essential for producing new medications with improved efficacy and safety profiles .

Material Science

In material science, this compound is used to develop new materials with specific properties. Its ability to form stable structures makes it valuable for creating polymers and other materials used in various industrial applications .

Agrochemicals

Thiophene derivatives, including this compound, are used in the development of agrochemicals. They can act as herbicides, fungicides, and insecticides, helping to protect crops from pests and diseases. This application is vital for improving agricultural productivity and sustainability .

These applications highlight the versatility and importance of (E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide in various scientific fields. Each application leverages the compound’s unique chemical properties to address specific challenges and advance research and technology.

Molbank Springer MDPI

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzothiazoles and carboxamides are both found in a variety of bioactive compounds, suggesting this compound could have potential biological activity .

properties

IUPAC Name

5-bromo-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2OS2/c1-3-18-10-5-4-9(2)8-12(10)21-15(18)17-14(19)11-6-7-13(16)20-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRYZVWIJLNNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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